

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride chemical structure

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Compound of Interest

Compound Name: (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

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An In-Depth Technical Guide to (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

This guide provides a comprehensive overview of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a versatile reagent in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field, detailing the compound's chemical structure, properties, synthesis, and key applications.

Chemical Structure and Identification

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is an aromatic boronic acid derivative featuring a dimethylaminomethyl substituent at the meta position relative to the boronic acid group. This structure provides a combination of functionalities: the boronic acid moiety, which can form reversible covalent bonds with diols, and a tertiary amine, which can be protonated to improve aqueous solubility.

The definitive chemical structure is represented by the SMILES string:

Cl.CN(C)Cc1cccc(c1)B(O)O.[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental planning and characterization.

Property	Value	Reference(s)
CAS Number	1485417-01-3	[1][2]
Molecular Formula	C ₉ H ₁₅ BCINO ₂	[1][2]
Molecular Weight	215.49 g/mol	[2]
Melting Point	82-85 °C (lit.)	[2]
Purity	≥95% - 97% (typical commercial grades)	[1]
PubChem CID	56828044	[2]
MDL Number	MFCD20731144	[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-((Dimethylamino)methyl)phenylboronic acid hydrochloride** (CAS 1485417-01-3) is not readily available in the surveyed literature, a general and plausible synthetic route can be derived from established methods for preparing substituted phenylboronic acids. The most common approach involves the formation of an organometallic intermediate from an aryl halide, followed by quenching with a borate ester and subsequent acidic workup.

Representative Synthetic Protocol

The following protocol describes the synthesis of a structurally similar compound, 3-(N,N-dimethylamino)phenylboronic acid, which can be adapted. The key difference is the starting material, which would be 1-(bromomethyl)-3-(dibromoboryl)benzene for the target compound, followed by reaction with dimethylamine. A more direct, though less commonly detailed, route would involve starting with 3-bromo-N,N-dimethylbenzylamine.

Reaction: Synthesis of a Phenylboronic Acid via Lithiation and Borylation.[1]

Materials:

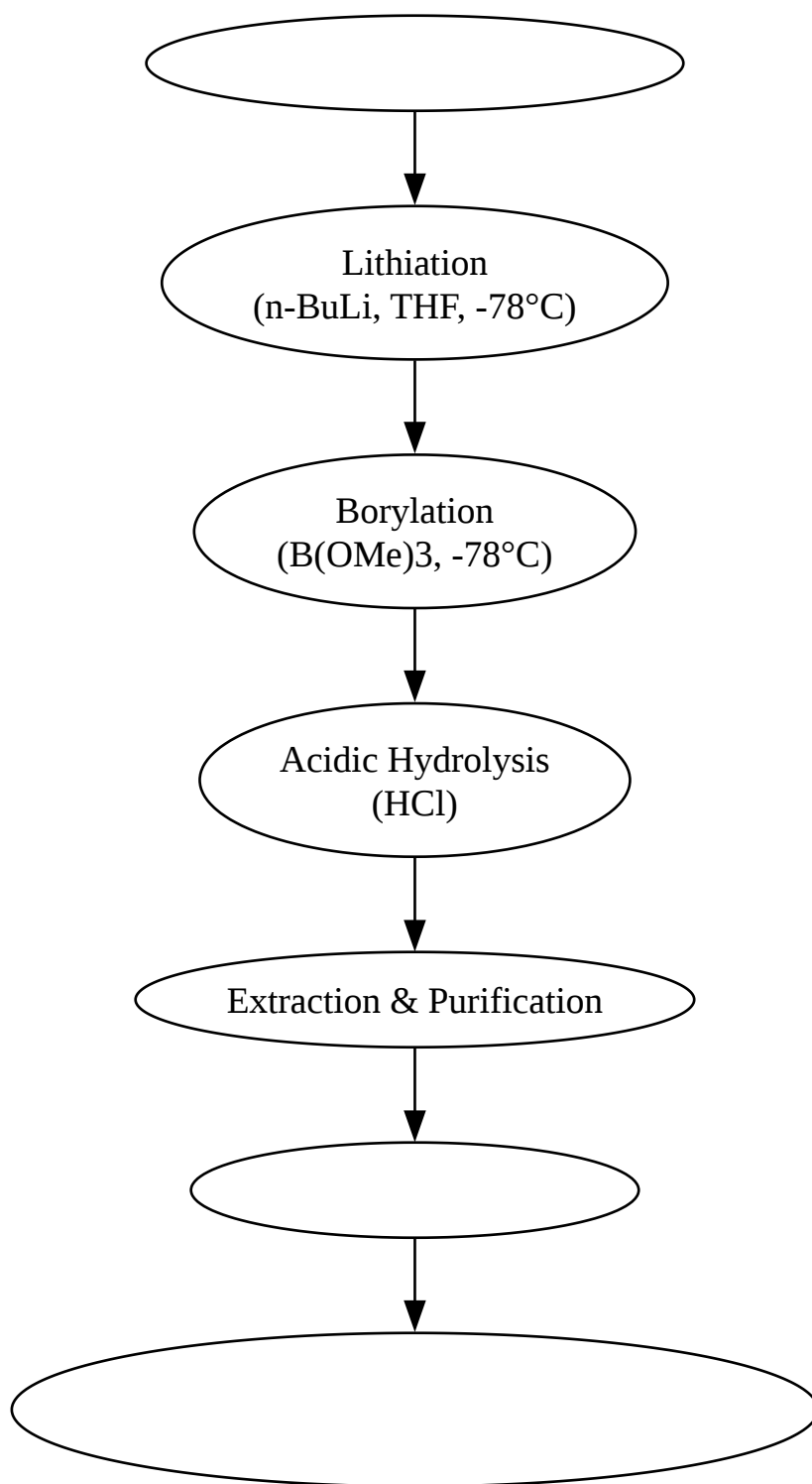
- 3-Bromo-N,N-dimethylaniline (or appropriate substituted aryl bromide)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Trimethyl borate (B(OMe)₃)
- 2 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the starting aryl bromide (1.0 eq) and anhydrous THF.
- **Lithiation:** The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.5 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for an additional 5-10 minutes after the addition is complete to ensure full formation of the aryllithium species.
- **Borylation:** Trimethyl borate (4.0 eq) is added dropwise at -78 °C. The mixture is stirred for 1 hour at -78 °C and then allowed to warm slowly to -20 °C over approximately 20-30 minutes.
- **Hydrolysis and Workup:** The reaction is quenched by the slow addition of 2 M HCl. The mixture is stirred for 5 minutes. The solution is then neutralized with a saturated NaHCO₃ solution.
- **Extraction:** The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and

concentrated under reduced pressure.

- Purification: The crude product is purified by flash column chromatography on silica gel to yield the final phenylboronic acid.
- Salt Formation: To obtain the hydrochloride salt, the purified boronic acid is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a stoichiometric amount of HCl (e.g., as a solution in dioxane or diethyl ether) to precipitate the hydrochloride salt, which is then collected by filtration and dried.



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Bioconjugation Workflow

Safety and Handling

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General hazards associated with similar boronic acid compounds include:

- Skin irritation
- Serious eye irritation
- Potential for respiratory tract irritation

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. The compound should be stored in a cool, dry, and well-ventilated area.

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References

- 1. 3-Dimethylaminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
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